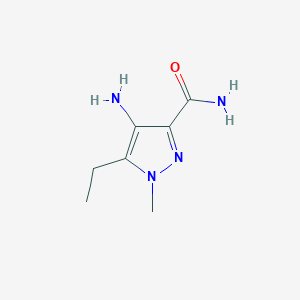
2-Aminocyclopentanecarbonitrile
Overview
Description
2-Aminocyclopentanecarbonitrile is not directly mentioned in the provided papers; however, the related compound 2-aminocyclopentanecarboxylic acid and its derivatives are extensively studied. These compounds are structural analogs of natural amino acids and have been investigated for their potential biological activities and applications in peptide synthesis . For instance, 2-aminocyclopentanecarboxylic acid has been identified as a component of the antibiotic amipurimycin and has been isolated from natural sources .
Synthesis Analysis
The synthesis of various derivatives of 2-aminocyclopentanecarboxylic acid has been achieved through different strategies. For example, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid was investigated as a potential structural analog of serine and threonine, and also due to its presence in an antitumor agent, cycloleucine . Another study focused on the synthesis of 1-amino-2-nitrocyclopentanecarboxylic acid, which involved the formation of 2,2-dinitrocyclopentanone oxime during an attempted nitroacetamidation . Enantiopure methyl 2-amino-3,4,5-trihydroxycyclopentanecarboxylate and 2-amino-4-hydroxycyclopentanecarboxylate were synthesized using a novel strategy involving intramolecular cyclization of nitrohexofuranoses . Additionally, stereoselective synthesis routes have been reported for introducing side chains at the 3-position of trans-2-aminocyclopentanecarboxylic acid .
Molecular Structure Analysis
The molecular structure and configuration of derivatives of 2-aminocyclopentanecarboxylic acid have been determined using various spectroscopic methods. For instance, the configuration and conformation of tricyclic units in synthesized diamines were determined by 1H NMR spectroscopy and X-ray structural analysis . The stereochemistry of the synthesized compounds is crucial for their biological activity and their application in peptide synthesis .
Chemical Reactions Analysis
The chemical reactions involving 2-aminocyclopentanecarboxylic acid derivatives are diverse and include transformations to heterocyclic compounds and applications in peptide syntheses . The stereoselective synthesis allows for the introduction of side chains, which can be used to design beta-peptides for biological applications . The synthesis of enantiomerically pure cis and trans 2-aminocyclopentanecarboxylic acids has also been explored for use in potential HIV protease inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminocyclopentanecarboxylic acid derivatives are influenced by their stereochemistry and the presence of functional groups. These properties are important for their solubility, reactivity, and biological activity. For example, oligomers composed of 3-substituted 2-aminocyclopentanecarboxylic acid residues maintain a 12-helical conformation in water, which is significant for their potential use in biological applications . The diastereomeric forms of 1-amino-2-hydroxycyclopentanecarboxylic acid have been synthesized and characterized, with their biological activity evaluated against bacterial strains and Jensen sarcoma cells in tissue culture .
Scientific Research Applications
Synthesis of Amino Acids and Derivatives
2-Aminocyclopentanecarbonitrile is utilized in the synthesis of various amino acids and their derivatives. For instance, it's involved in the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids like serine and threonine. This compound also contains structural features found in an established antitumor agent, cycloleucine (Huddle & Skinner, 1971). Additionally, trans-2-aminomethylcycloalkanols are prepared from trans-2-hydroxycyclopentanecarbonitrile, showcasing its versatility in synthesizing alicyclic cis- and trans-1,3-amino alcohols (Fülöp et al., 1991).
Pharmaceutical Applications
This compound is also a key precursor in synthesizing various pharmaceutical compounds. For instance, it's used in the synthesis of novel 2-aminoadamantane derivatives, which demonstrate marked antiarrhythmic activity, a significant finding in the development of new cardiovascular drugs (Avdyunina et al., 2019).
Antimicrobial and Antifungal Properties
The compound plays a role in the synthesis of new steroidal heterocyclic derivatives, which are investigated for their antimicrobial activities. One such study explored the reactivity of 5α‐cholestan‐3‐one towards various chemical reagents to produce steroidal heterocyclic derivatives with potential antimicrobial applications (Elmegeed et al., 2004). Additionally, compounds like 2-aminocyclopent-1-enecarbonitrile have been used to synthesize new materials with potential as liquid crystals and near-infrared dyes, showcasing diverse industrial applications (Gómez et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-aminocyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERJCJRIDHRCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594078 | |
| Record name | 2-Aminocyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80501-45-7 | |
| Record name | 2-Aminocyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminocyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)
![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)





![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)


![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)

